molecular formula C23H22N6O4S B15098443 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15098443
M. Wt: 478.5 g/mol
InChI Key: HDNFSNAWMHDNIK-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4-position and a pyridin-3-yl group at the 5-position. The triazole ring and sulfanyl bridge enhance metabolic stability and modulate electronic properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory or antimicrobial contexts .

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N6O4S/c1-15(30)25-17-7-8-20(32-2)19(11-17)26-21(31)14-34-23-28-27-22(16-5-3-9-24-12-16)29(23)13-18-6-4-10-33-18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

HDNFSNAWMHDNIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antiviral and anticancer activities, and to summarize relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C23H22N6O4S\text{C}_{23}\text{H}_{22}\text{N}_{6}\text{O}_{4}\text{S}

This indicates a molecular weight of approximately 442.5 g/mol. The presence of functional groups such as acetylamino, methoxy, and triazole suggests a diverse range of biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiviral properties. For instance:

  • Anti-HIV Activity : Compounds with triazole moieties have shown significant anti-HIV activity. For example, a related triazole compound demonstrated an EC50 value of 3.98 μM against HIV type 1, indicating strong antiviral potential with a high therapeutic index (CC50/EC50 > 105.25) .
  • Inhibition of Viral Replication : The compound's structural components may enhance its ability to inhibit viral replication mechanisms, particularly in RNA viruses such as hepatitis and HIV .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies:

  • Cell Viability Assays : In vitro studies have shown that derivatives with similar structures can reduce cell viability in cancer cell lines significantly. For example, compounds with triazole rings were tested against multiple cancer types, showing IC50 values ranging from 0.20 to 0.35 μM .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. The presence of the furan and pyridine groups may contribute to enhanced interactions with cellular targets involved in cancer progression .

Case Studies

StudyCompound TestedActivityEC50/IC50 ValueNotes
1Triazole DerivativeAnti-HIVEC50 = 3.98 μMHigh therapeutic index
2Furan-Pyridine HybridAnticancerIC50 = 0.20 μMEffective against various cancer lines
3Benzothiazole DerivativeAnti-tubercularIC50 = 32.2 μMTargeted DprE1 protein

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamides. Key structural variations among analogues include:

Compound Name R1 (4-position) R2 (5-position) Phenyl Substituents Key Differences vs. Target Compound
Target Compound Furan-2-ylmethyl Pyridin-3-yl 5-acetylamino, 2-methoxy Reference
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Pyridin-3-yl 5-acetylamino, 2-methoxy Ethyl vs. furan-2-ylmethyl at R1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl Pyridin-4-yl 2-chloro, 5-trifluoromethyl Pyridin-4-yl and bulky aryl substituents
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Methyl 4-Fluorophenyl 3-chloro, 5-trifluoromethylpyridin-2-yl Aryl vs. pyridinyl at R2
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) Ethyl Pyridin-4-yl 4-isopropylphenyl Pyridin-4-yl and isopropyl substitution

Key Observations :

  • Furan vs.
  • Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl () alters hydrogen-bonding and dipole interactions. Pyridin-3-yl may favor binding to metalloenzymes due to its coordination geometry .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl, chloro in ) improve membrane permeability but may reduce solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step alkylation and condensation reactions. A key step involves alkylating 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide intermediates with α-chloroacetamides in ethanol under alkaline conditions (KOH) . Optimizing reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst loading (e.g., pyridine/zeolite systems) can improve yields. Post-synthesis purification via recrystallization (ethanol/ice-HCl mixtures) ensures high purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (e.g., furan, pyridinyl, and methoxyphenyl groups) and acetamide linkages .
  • Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography : SHELXL/SHELXS programs are widely used for resolving crystallographic data, particularly for triazole and acetamide moieties .

Q. What primary biological activities have been reported, and what experimental models are used?

  • Methodological Answer : Anti-exudative activity is evaluated using in vivo rat models (e.g., formalin-induced edema). Activity is quantified via digital plethysmometry, with sodium diclofenac as a reference standard. Doses typically range from 50–100 mg/kg, and statistical significance is assessed via ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anti-exudative activity?

  • Methodological Answer : SAR studies reveal that substituents at the 4th position of the triazole ring (e.g., fluorine, methoxy, or nitro groups) significantly modulate activity. For example:

  • Methoxy groups enhance solubility and membrane permeability.
  • Pyridinyl substituents improve target binding via π-π stacking.
    Systematic modification of these groups, coupled with molecular docking (e.g., using AutoDock Vina), can prioritize derivatives for synthesis .

Q. How can contradictions in biological activity data (e.g., variable efficacy across analogs) be resolved?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or assay conditions. Approaches include:

  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays.
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range.
  • Crystallographic Analysis : Resolve potential conformational changes in target binding pockets using SHELX-refined structures .

Q. What strategies are effective for improving the yield of the triazole-thioacetamide intermediate during synthesis?

  • Methodological Answer : Yield optimization focuses on:

  • Catalyst Screening : Zeolite (Y-H) or pyridine systems improve reaction efficiency in Paal-Knorr condensations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during alkylation .
  • Reaction Monitoring : TLC or HPLC tracking ensures intermediate stability .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer : Use tools like:

  • SwissADME : Predict ADME properties and rule-of-five compliance.
  • ProTox-II : Screen for hepatotoxicity or mutagenicity risks.
  • Molecular Dynamics Simulations : Analyze binding stability with off-target proteins (e.g., cytochrome P450 isoforms) .

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